3-Bromo-2,2-dimethylbutane

Overview

Description

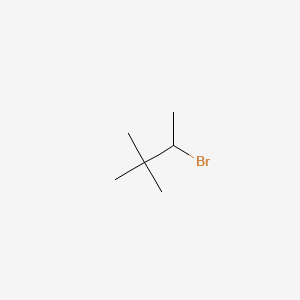

3-Bromo-2,2-dimethylbutane is a chemical compound with the molecular formula C6H13Br . It has an average mass of 165.071 Da and a monoisotopic mass of 164.020050 Da .

Molecular Structure Analysis

The molecule contains a total of 19 bonds, including 6 non-H bonds and 1 rotatable bond . The 3D chemical structure image of 3-Bromo-2,2-dimethylbutane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis

The density of 3-Bromo-2,2-dimethylbutane is approximately 1.2±0.1 g/cm^3 . It has a boiling point of 125.7±8.0 °C at 760 mmHg .Scientific Research Applications

Free Radical Reactions

3-Bromo-2,2-dimethylbutane demonstrates interesting behaviors in free radical reactions. For instance, its decompositions when treated with specific reagents, like phenylmagnesium bromide and cobaltous bromide, lead to the formation of various compounds such as 2, 3-dimethylbutane and 2, 3-dimethylbutene-1. This suggests its potential utility in the study and application of free radical chemistry, particularly in the synthesis of hydrocarbons and olefins (Liu, 1956).

Vibrational and Conformational Analysis

Vibrational spectroscopy studies of similar compounds like 1-bromo-3,3-dimethylbutane reveal that such compounds can exist in multiple stable conformations. This property is significant for understanding molecular interactions and could be relevant in the field of material sciences and molecular design (Crowder, 1993).

Organohalogen Compounds Synthesis

The study of organohalogen compounds, which includes 3-Bromo-2,2-dimethylbutane derivatives, is crucial in organic chemistry. These studies involve the preparation and reaction of various halogenated compounds, influencing the development of synthetic methodologies for complex organic molecules (Said & Tipping, 1972).

Molecular Rotation and Translation in Crystals

Investigations into the nuclear magnetic resonance absorption of solid solutions involving 2,2-dimethylbutane and 2,3-dimethylbutane, which are structurally related to 3-Bromo-2,2-dimethylbutane, provide insights into the molecular rotation and translation in crystals. Such studies are important for understanding the physical properties of crystalline materials (Aston, Segall, & Fuschillo, 1956).

Gamma Radiolysis in Hydrocarbons

Research on the gamma radiolysis of liquid hydrocarbons like 2,3-dimethylbutane can be extrapolated to understand the behavior of 3-Bromo-2,2-dimethylbutane under similar conditions. Such studies are significant in the field of radiation chemistry and can have applications in understanding radiation effects on organic compounds (Castello, Grandi, & Munari, 1974).

Vinyl Peroxide Formation

3-Bromo-2,3-dimethyl-2-t-butylperoxybutane, a derivative of 3-Bromo-2,2-dimethylbutane, has been studied for its reaction with silver hyponitrite, leading to the formation of vinyl peroxides. This research is relevant in the study of organic peroxides and their reaction mechanisms (Schulz, Görmar, & Lukáč, 1990).

Mechanism of Action

Target of Action

3-Bromo-2,2-dimethylbutane is a chemical compound that primarily targets alkyl halides in organic chemistry reactions Alkyl halides are a group of chemical compounds derived from alkanes containing one or more halogensAlkyl halides are widely used commercially and, consequently, are present in the environment as industrial pollutants .

Mode of Action

The interaction of 3-Bromo-2,2-dimethylbutane with its targets involves an elimination reaction via the E2 mechanism . In this mechanism, a base-induced elimination seems to be the only plausible reaction remaining for this combination of reactants . The E2 mechanism is single-step, and it involves the breaking of C–H and C–X bonds and the formation of a C=C bond .

Biochemical Pathways

The biochemical pathway affected by 3-Bromo-2,2-dimethylbutane is the elimination reaction pathway. This pathway involves the removal of a proton and a leaving group from a molecule in a single step. In the case of 3-Bromo-2,2-dimethylbutane, the leaving group is a bromine ion .

Result of Action

The result of the action of 3-Bromo-2,2-dimethylbutane is the formation of a new carbon-carbon double bond and the elimination of a bromine ion . This can lead to the formation of various organic compounds, depending on the specific reactants and conditions present.

properties

IUPAC Name |

3-bromo-2,2-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-5(7)6(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTGXWOFOTZORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728964 | |

| Record name | 3-Bromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,2-dimethylbutane | |

CAS RN |

26356-06-9 | |

| Record name | 3-Bromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2,2-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)

![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)

![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)

![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)